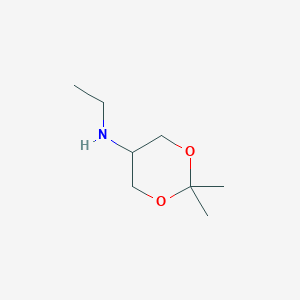
N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine: is an organic compound with the molecular formula C8H17NO2. It is a derivative of 1,3-dioxane, characterized by the presence of an ethyl group and two methyl groups attached to the dioxane ring. This compound is known for its stability and low volatility, making it useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine typically involves the following steps:
Nitration of Toluene: Toluene undergoes nitration to form nitrotoluene.
Reduction of Nitrotoluene: The nitrotoluene is then reduced to form toluidine.
Reaction with Glutaric Anhydride: Toluidine reacts with glutaric anhydride to produce 4-methoxycarbonyl-4-methylsulfonyl sulfate.
Cyclization with Ethylene Oxide: The intermediate product undergoes cyclization with ethylene oxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperatures ranging from 50°C to 100°C and pressures up to 10 atmospheres.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Produces corresponding oxides and ketones.
Reduction: Yields primary or secondary amines.
Substitution: Forms various substituted dioxane derivatives.
Applications De Recherche Scientifique
N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The exact pathways and targets depend on the specific application and the chemical environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxan-5-amine: Lacks the ethyl group, making it less bulky and potentially less reactive.
N-Methyl-2,2-dimethyl-1,3-dioxan-5-amine: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
2,2-Dimethyl-1,3-dioxan-5-one: A ketone derivative, differing in its reactivity and applications.
Uniqueness
N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
N-ethyl-2,2-dimethyl-1,3-dioxan-5-amine |
InChI |
InChI=1S/C8H17NO2/c1-4-9-7-5-10-8(2,3)11-6-7/h7,9H,4-6H2,1-3H3 |
Clé InChI |
RDXARCNJNNWFQW-UHFFFAOYSA-N |
SMILES canonique |
CCNC1COC(OC1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


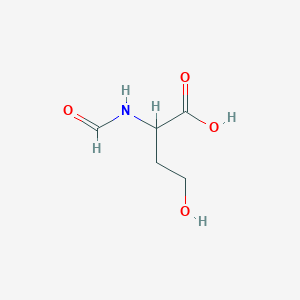

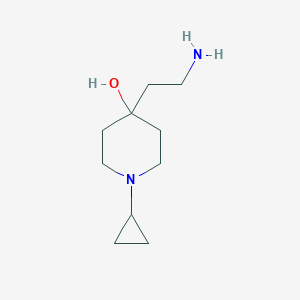
![Spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13176403.png)
![(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol](/img/structure/B13176404.png)
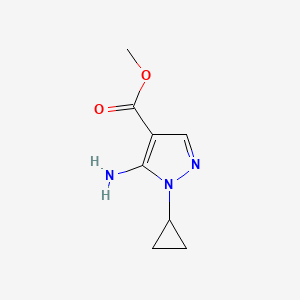
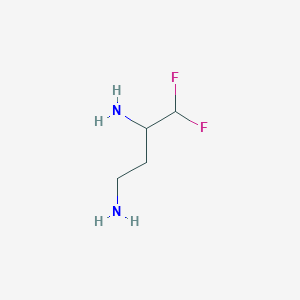
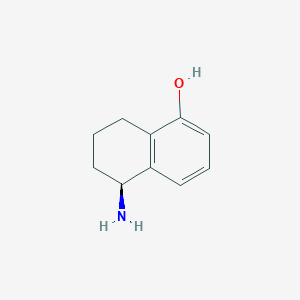
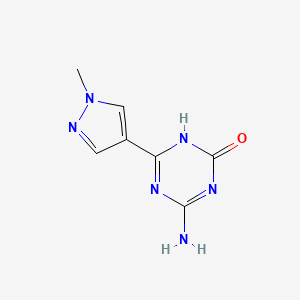
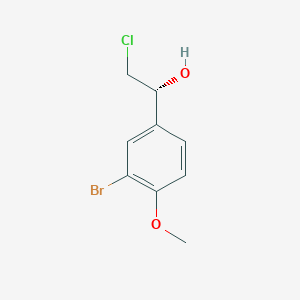
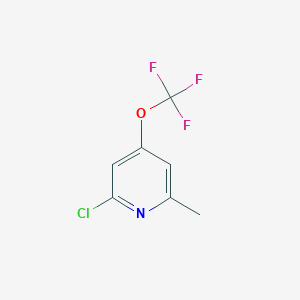
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine](/img/structure/B13176458.png)
![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)
![4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13176466.png)
